molecular formula C15H17N3O4S B11053120 (1R,2R,5S)-2-[4-ethyl-3-(2-methylfuran-3-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)

(1R,2R,5S)-2-[4-ethyl-3-(2-methylfuran-3-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)

Cat. No.: B11053120
M. Wt: 335.4 g/mol
InChI Key: JTGAHXIGXRIDPC-OSMZGAPFSA-N
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Description

The compound “(1R,2R,5S)-2-[4-ETHYL-3-(2-METHYL-3-FURYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]-6,8-DIOXABICYCLO[321]OCTAN-4-ONE” is a complex organic molecule featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring, the introduction of the furan and thioxo groups, and the construction of the dioxabicyclo[3.2.1]octane core. Each step requires specific reagents and conditions, such as:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the furan group: This step may involve a Friedel-Crafts acylation reaction.

    Construction of the dioxabicyclo[3.2.1]octane core: This can be accomplished through a Diels-Alder reaction followed by selective oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfone.

    Reduction: The triazole ring can be reduced to form a dihydrotriazole.

    Substitution: The furan group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorine can be employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfone derivative, while reduction of the triazole ring would produce a dihydrotriazole compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme mechanisms or as a potential lead compound for drug discovery. Its various functional groups can interact with biological targets in diverse ways.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its triazole and furan groups are known to exhibit biological activity, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound might be used in the production of advanced materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, the triazole ring may inhibit specific enzymes by binding to their active sites, while the furan group could interact with cellular receptors. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,5S)-2-[4-ETHYL-3-(2-METHYL-3-FURYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE: can be compared with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its bicyclic structure. This makes it distinct from other triazole-containing compounds and provides it with unique chemical and biological properties.

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

(1R,2R,5S)-2-[4-ethyl-3-(2-methylfuran-3-yl)-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one

InChI

InChI=1S/C15H17N3O4S/c1-3-17-13(9-4-5-20-8(9)2)16-18(15(17)23)10-6-11(19)14-21-7-12(10)22-14/h4-5,10,12,14H,3,6-7H2,1-2H3/t10-,12+,14+/m1/s1

InChI Key

JTGAHXIGXRIDPC-OSMZGAPFSA-N

Isomeric SMILES

CCN1C(=NN(C1=S)[C@@H]2CC(=O)[C@H]3OC[C@@H]2O3)C4=C(OC=C4)C

Canonical SMILES

CCN1C(=NN(C1=S)C2CC(=O)C3OCC2O3)C4=C(OC=C4)C

Origin of Product

United States

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